molecular formula C22H24N4OS B4622904 2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-isopropylphenyl)acetamide

2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-isopropylphenyl)acetamide

Cat. No. B4622904
M. Wt: 392.5 g/mol
InChI Key: YJMHNQAQEXHEOI-UHFFFAOYSA-N
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Description

Triazole derivatives, including 2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-isopropylphenyl)acetamide, have attracted significant interest due to their wide range of pharmaceutical activities. These compounds are known for their antibacterial, antifungal, and antituberculosis properties. The presence of the triazole ring in these compounds is a key factor in their biological activities, and sulfur-containing heterocycles like these represent an important group of compounds with potential practical applications (MahyavanshiJyotindra et al., 2011).

Synthesis Analysis

The synthesis of triazole derivatives involves the condensation of triazole-thiol with chloroacetamide in the presence of anhydrous potassium carbonate. This process is crucial for creating the desired compound structure, as confirmed through various spectroscopic techniques such as H1NMR, MASS Spectra, IR Spectra, and Elemental Analysis. The method is part of a broader interest in the chemistry of functionalized chloroacetamide derivatives, motivated by the high mobility of the chloride atom and the reactive N-H group, allowing for a wide range of chemical transformations (MahyavanshiJyotindra et al., 2011).

Molecular Structure Analysis

Studies on related compounds have shown that triazole derivatives can crystallize in different systems, revealing the versatility of their molecular structures. The molecular geometry, vibrational frequencies, and chemical shift values obtained from computational methods align well with experimental data, suggesting a robust framework for understanding the structural attributes of these compounds. The intermolecular hydrogen bonds and other interactions stabilize the structure, providing insights into the compound's stability and reactivity (Alaşalvar et al., 2013).

Chemical Reactions and Properties

The functional groups present in triazole derivatives play a significant role in their chemical reactivity. These compounds are synthesized through reactions that allow for the introduction of various substituents, demonstrating their chemical versatility. The presence of the acetamide group and the triazole ring contributes to their potential for engaging in a range of chemical reactions, further diversified by the inclusion of sulfur and phenyl groups (MahyavanshiJyotindra et al., 2011).

Scientific Research Applications

Synthesis and Structural Analysis

Research on novel triazole compounds containing the thioamide group has been conducted to explore their synthesis, structure, and potential applications. For instance, compounds with triazole and thioamide components have been synthesized and their structures determined through crystallography, revealing potential weak intermolecular interactions stabilizing their structure. Such compounds have shown antifungal and plant growth regulating activities, demonstrating the utility of triazole derivatives in both pharmaceutical and agricultural applications (Liu et al., 2005).

Biological Activities

Derivatives of triazole, particularly those involving thioamide groups, have been explored for their antitumor and antimicrobial activities. For example, N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems have been synthesized and screened for their antitumor activity, revealing potential anticancer applications (Yurttaş et al., 2015). Additionally, compounds containing 1,2,4-triazole rings have been evaluated for their antimicrobial activity, underscoring the relevance of these compounds in developing new antimicrobial agents (MahyavanshiJyotindra et al., 2011).

Potential Therapeutic Uses

The exploration of triazole derivatives for therapeutic uses has included investigations into their potential as cholinesterase inhibitors, highlighting their relevance in treating neurodegenerative diseases like Alzheimer's. Studies have synthesized new N-aryl derivatives of triazole-thioacetamide compounds and evaluated their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing moderate to good activities and suggesting their utility in pharmaceutical applications (Riaz et al., 2020).

properties

IUPAC Name

2-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4OS/c1-4-14-26-21(18-8-6-5-7-9-18)24-25-22(26)28-15-20(27)23-19-12-10-17(11-13-19)16(2)3/h4-13,16H,1,14-15H2,2-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJMHNQAQEXHEOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-isopropylphenyl)acetamide

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